Phosphorothioic acid, O,S-dimethyl ester

Descripción general

Descripción

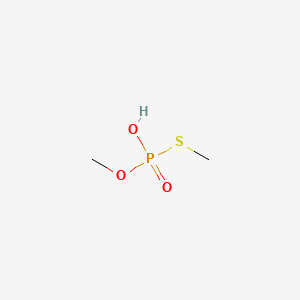

Phosphorothioic acid, O,S-dimethyl ester is an organophosphorus compound with the molecular formula C₂H₆O₃PS. It belongs to the class of phosphorothioates, which are characterized by the presence of both phosphorus and sulfur atoms. This compound is of significant interest due to its applications in various fields, including agrochemistry and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phosphorothioic acid, O,S-dimethyl ester can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with sulfur or sulfur-containing reagents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as distillation and crystallization to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions: Phosphorothioic acid, O,S-dimethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alcohols, amines, thiols.

Major Products: The major products formed from these reactions include various phosphorothioic acid derivatives, phosphine oxides, and substituted phosphorothioates .

Aplicaciones Científicas De Investigación

Agricultural Applications

1. Pesticide Use

Phosphorothioic acid, O,S-dimethyl ester is utilized as an insecticide and acaricide. Its efficacy stems from its ability to inhibit acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system in insects. This leads to paralysis and death in target pests.

- Target Pests : Commonly used against aphids, mites, and other agricultural pests.

- Application Method : Typically applied as a foliar spray or soil treatment.

2. Regulatory Evaluation

The compound has undergone extensive evaluation by regulatory bodies such as the Environmental Protection Agency (EPA) and the Food and Agriculture Organization (FAO). These evaluations assess its toxicity, environmental impact, and maximum residue limits (MRLs) for safe use in food production.

Toxicological Studies

Research has highlighted both the potential benefits and risks associated with this compound:

- Acute Toxicity : Studies indicate that it exhibits moderate acute toxicity in mammals; thus, handling precautions are necessary.

- Chronic Effects : Long-term exposure studies are ongoing to determine potential chronic effects on human health and the environment.

Case Studies

1. Efficacy Against Specific Pests

A study conducted in 2020 evaluated the effectiveness of this compound against aphid populations in soybean crops. Results indicated a significant reduction in pest numbers compared to untreated controls, demonstrating its potential as a viable pest management tool .

2. Environmental Impact Assessment

Research published by the EPA examined the environmental fate of this compound. The study monitored its degradation in soil and water systems, concluding that while it does degrade over time, its metabolites could pose risks to non-target organisms if not managed properly .

Comparative Analysis with Other Pesticides

| Pesticide | Active Ingredient | Mode of Action | Toxicity Level |

|---|---|---|---|

| This compound | O,S-dimethyl ester of phosphorothioic acid | Acetylcholinesterase inhibitor | Moderate |

| Parathion-Methyl | O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate | Acetylcholinesterase inhibitor | High |

| Malathion | S-(1,2-dicarbethoxyethyl) O,O-dimethyl phosphorothioate | Acetylcholinesterase inhibitor | Moderate |

Mecanismo De Acción

The mechanism of action of phosphorothioic acid, O,S-dimethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved often include the formation of covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation .

Comparación Con Compuestos Similares

- Phosphorothioic acid, O,O-dimethyl ester

- Phosphorothioic acid, O,O,S-trimethyl ester

- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester

Comparison: Phosphorothioic acid, O,S-dimethyl ester is unique due to its specific ester configuration, which imparts distinct reactivity and biological activity compared to its analogs. For instance, the presence of both O- and S-ester groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various applications .

Actividad Biológica

Phosphorothioic acid, O,S-dimethyl ester, commonly known as dimethyl phosphorothioate, is an organophosphorus compound with significant biological activity. This article explores its mechanisms of action, biological effects, and implications in various fields, including agriculture and medicine.

- Chemical Formula : C₃H₉O₂PS

- Molecular Weight : 153.15 g/mol

- Structure : The compound features a phosphorus atom bonded to sulfur and oxygen atoms, with two methyl groups attached to the oxygen.

This compound primarily functions as a cholinesterase inhibitor . It inhibits the enzyme acetylcholinesterase (AChE), which is crucial for breaking down the neurotransmitter acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. This mechanism is particularly relevant in both pest control and potential neurotoxic effects in non-target organisms.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Insecticidal Properties | Effective against a variety of agricultural pests by causing paralysis and death. |

| Neurotoxicity | Potentially harmful effects on non-target species, including mammals and beneficial insects. |

| Enzyme Inhibition | Inhibits AChE leading to increased acetylcholine levels and subsequent nervous system overstimulation. |

Case Studies and Research Findings

-

Insecticide Efficacy :

- A study demonstrated that this compound exhibited potent insecticidal activity against common agricultural pests such as aphids and beetles. The compound's ability to disrupt normal neural function in insects was highlighted as a critical factor for its effectiveness .

-

Neurotoxicity Assessment :

- Research has shown that exposure to phosphorothioic acid can lead to symptoms consistent with organophosphate poisoning, including respiratory distress and neurological impairment in mammals . The compound's interaction with the neuropathy target esterase (NTE) has been linked to delayed neurotoxic effects, providing insights into its broader implications for human health .

- Environmental Impact Studies :

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other organophosphate compounds, which influences its biological activity:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Parathion | C₁₄H₁₈N₁O₅PS | Highly toxic; broad-spectrum insecticide |

| Malathion | C₁₄H₁₈N₁O₆PS | Less toxic to mammals; widely used in agriculture |

| Chlorpyrifos | C₁₂H₁₈Cl₃NO₄PS | Effective against a broad range of pests; concerns over neurotoxicity |

Propiedades

IUPAC Name |

methoxy(methylsulfanyl)phosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O3PS/c1-5-6(3,4)7-2/h1-2H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRYVVDAYNKOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195355 | |

| Record name | Phosphorothioic acid, O,S-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42576-53-4 | |

| Record name | Phosphorothioic acid, O,S-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042576534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, O,S-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.